

what is the biological role of C24 ceramide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C24-Ceramide-d7

Cat. No.: B2829421

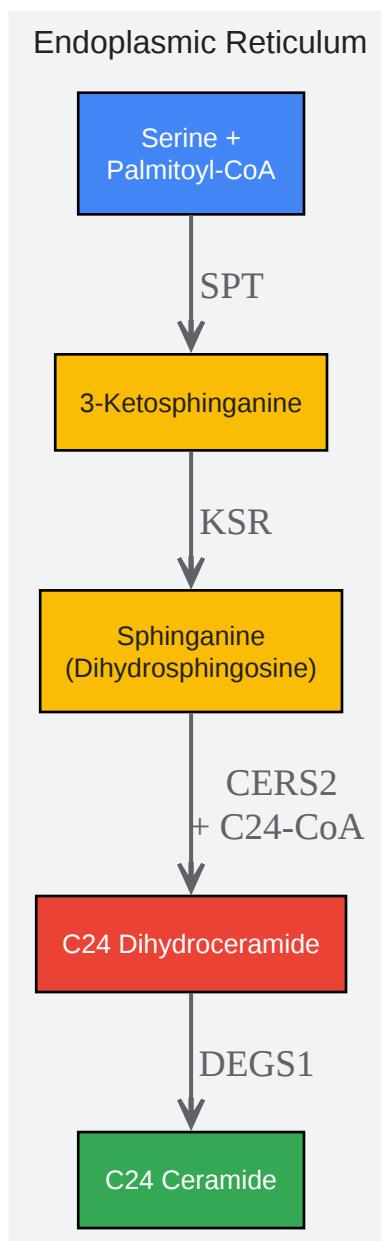
[Get Quote](#)

An In-depth Technical Guide on the Core Biological Role of C24 Ceramide

Abstract

C24 ceramide, a prominent very-long-chain sphingolipid, is a critical modulator of cellular structure and function. Far from being a mere structural component of cell membranes, it is an active signaling molecule implicated in a diverse array of biological processes. Its unique biophysical properties, conferred by its long acyl chain, allow it to profoundly influence membrane fluidity, curvature, and the formation of specialized microdomains.^{[1][2][3]} This guide provides a comprehensive overview of the synthesis, biophysical impact, and multifaceted biological roles of C24 ceramide. We delve into its context-dependent functions in apoptosis, cell proliferation, and autophagy, and explore its significant involvement in the pathophysiology of neurodegenerative diseases, cancer, metabolic disorders, and skin barrier function.^{[4][5][6][7][8]} Furthermore, this document details key experimental methodologies for the quantification of C24 ceramide and the identification of its protein interactors, offering a valuable resource for researchers and drug development professionals.

Introduction to C24 Ceramide


Ceramides are a class of lipid molecules composed of a sphingosine backbone linked to a fatty acid via an amide bond.^[9] They are central intermediates in sphingolipid metabolism, serving as precursors for more complex sphingolipids like sphingomyelin and glycosphingolipids.^{[9][10]} The length of the fatty acid chain is a critical determinant of a ceramide's biological function.^{[11][12]} C24 ceramide, containing a 24-carbon acyl chain (lignoceric acid), is classified as a very-long-chain ceramide (VLC-Cer).^[11] Its synthesis is primarily catalyzed by Ceramide Synthase

2 (CERS2), which exhibits high specificity for very-long-chain fatty acyl-CoAs.[\[5\]](#)[\[13\]](#)[\[14\]](#) This specificity ensures the regulated production of C24 and other VLC-Ceramides, which are integral to the unique lipid composition and function of various tissues.

Synthesis and Metabolism of C24 Ceramide

Ceramides are generated through three primary pathways, placing them at the hub of sphingolipid metabolic flux.[\[10\]](#)[\[14\]](#)

- **De Novo Synthesis:** This is the primary anabolic route, originating in the endoplasmic reticulum (ER).[\[9\]](#)[\[10\]](#) It begins with the condensation of serine and palmitoyl-CoA. Following a series of enzymatic steps, the resulting dihydroceramide is acylated with a C24 fatty acyl-CoA by CERS2 to form C24-dihydroceramide. A final desaturation step produces C24 ceramide.[\[10\]](#)[\[14\]](#)
- **Sphingomyelin Hydrolysis:** Ceramide can be rapidly generated at the plasma membrane or in lysosomes through the hydrolytic action of sphingomyelinases (SMases) on sphingomyelin.[\[6\]](#)[\[15\]](#)
- **Salvage Pathway:** This pathway involves the recycling of complex sphingolipids.[\[10\]](#) Sphingosine, derived from the breakdown of these lipids, is re-acylated by ceramide synthases, including CERS2, to reform ceramide.[\[4\]](#)

De Novo Synthesis Pathway of C24 Ceramide

[Click to download full resolution via product page](#)

Caption: De Novo synthesis of C24 Ceramide in the ER.

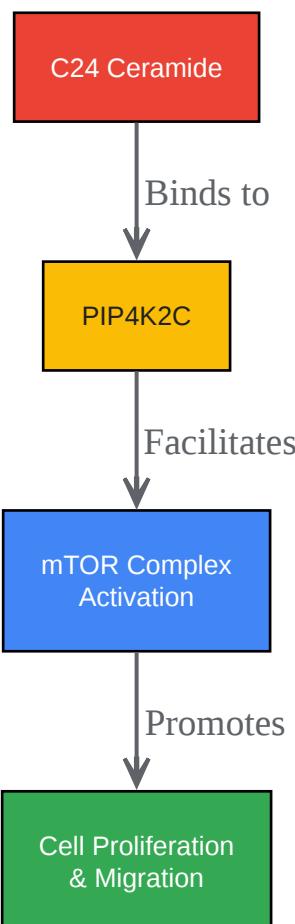
Biophysical Role in Cellular Membranes

The very-long acyl chain of C24 ceramide gives it distinct biophysical properties that significantly influence membrane architecture.

- **Membrane Order and Fluidity:** Saturated C24 ceramide has a strong ordering effect on fluid phospholipid membranes.[1][3] It readily promotes the separation of the membrane into distinct liquid-ordered (gel) and liquid-disordered (fluid) phases.[1][16] This alteration of membrane fluidity is crucial for regulating the function of membrane-associated proteins and receptors.[11]
- **Lipid Domain Formation:** C24 ceramide is a key player in the formation of ceramide-rich platforms or lipid microdomains.[2][13] In contrast, polyunsaturated C24:2 sphingomyelin may negatively regulate the formation of these domains.[13]
- **Membrane Morphology:** A unique characteristic of VLC-Ceramides like C24 is their ability to form interdigitated gel phases, where the long acyl chain of a ceramide molecule in one leaflet of the bilayer interlocks with the acyl chains of lipids in the opposing leaflet.[1][3] This interdigitation can induce significant changes in membrane shape, including the formation of tubular structures.[1][2][16]

C24 Ceramide in Cellular Signaling and Processes

C24 ceramide functions as a signaling molecule in numerous cellular events, with its effects being highly dependent on the cellular context, its concentration, and its interplay with other lipids.

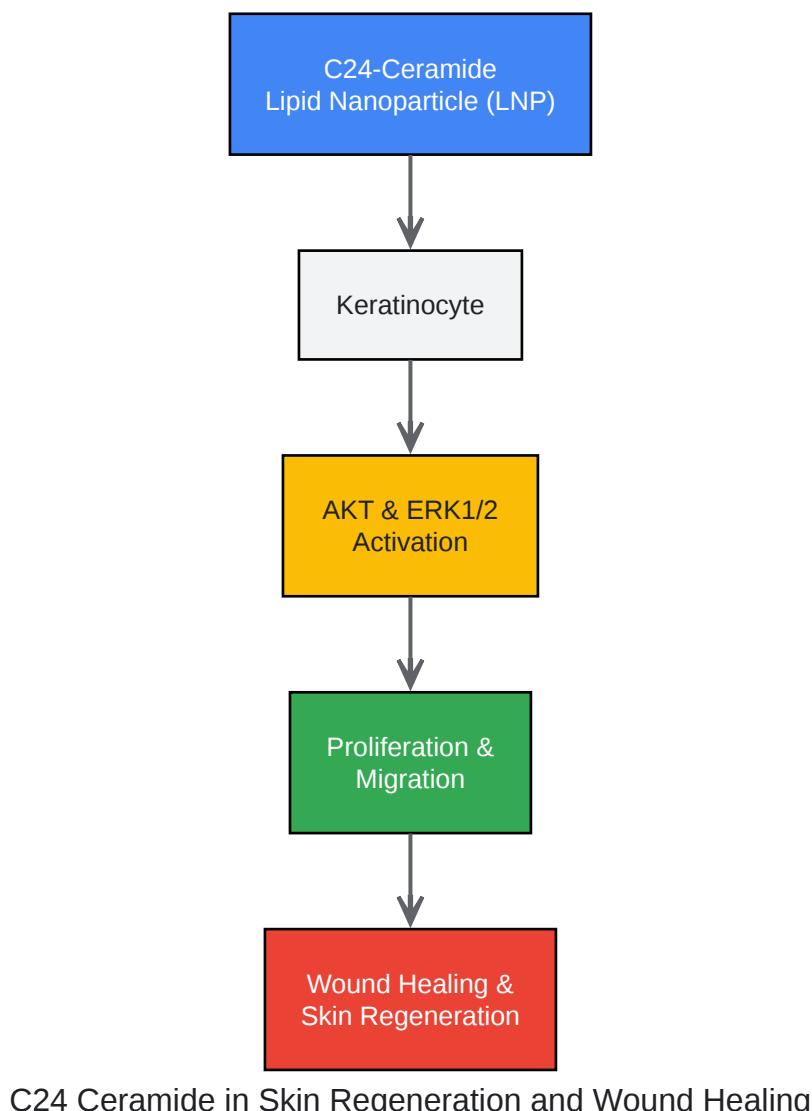

Apoptosis and Autophagy

While ceramides are generally considered pro-apoptotic lipids, the specific roles of different chain-length species are distinct.[17][18][19] In B-cell receptor-induced apoptosis, an early, caspase-independent increase in C16-ceramide is observed, whereas the generation of C24-ceramide is a later event that requires the activation of effector caspases.[20] This suggests C24-ceramide may be involved in the execution phase of apoptosis. The role of ceramides in autophagy is also complex; they can induce autophagy by inhibiting the Akt/mTOR pathway or by upregulating key autophagy proteins like Beclin 1.[18][21][22] However, whether this induced autophagy is cytoprotective or contributes to cell death is context-dependent.[21][22]

Cell Proliferation and Migration

The influence of C24 ceramide on cell proliferation is dichotomous and tissue-specific.

- Pro-tumorigenic Role: In gallbladder cancer (GBC), C24-ceramide has been shown to drive cancer progression.[5] It directly binds to phosphatidylinositol 5-phosphate 4-kinase type-2 gamma (PIP4K2C), which facilitates the formation and activation of the mTOR signaling complex, thereby promoting GBC cell proliferation and migration.[5][17] Elevated levels of CERS2 and C24-ceramide are associated with a worse prognosis in GBC patients.[5]
- Anti-tumorigenic Role: Conversely, in ovarian cancer, the CERS2/C24:1-ceramide axis acts as a metastasis suppressor, limiting the motility of cancer cells.[6] Similarly, some studies propose that very long-chain ceramides (C24:0, C24:1) are anti-proliferative, in contrast to the pro-survival functions of long-chain ceramides like C16:0.[18]


Pro-Tumorigenic Signaling of C24 Ceramide in Gallbladder Cancer

[Click to download full resolution via product page](#)

Caption: C24 Ceramide signaling pathway in gallbladder cancer.[5]

Skin Barrier Function and Wound Healing

C24 ceramide is an indispensable component of the stratum corneum, the outermost layer of the skin.[23][24] It constitutes a significant portion of the intercellular lipids that form the lamellar structures responsible for the skin's protective barrier.[24][25] This barrier is vital for preventing water loss and protecting against environmental insults.[24] C24 ceramide plays a crucial role in moisture retention and strengthening this barrier.[7][23] Recent studies have shown that formulating the hydrophobic C24 ceramide into lipid nanoparticles (C24-LNP) enhances its bioavailability and therapeutic efficacy.[7][23][26] These nanoparticles promote the proliferation and migration of keratinocytes by activating the AKT and ERK1/2 signaling pathways, thereby accelerating wound healing and skin regeneration.[7][26]

[Click to download full resolution via product page](#)

Caption: C24-LNP signaling in keratinocytes for wound healing.[7][26]

Pathophysiological Roles of C24 Ceramide

Dysregulation of C24 ceramide levels is implicated in several major human diseases.

Neurodegenerative Diseases

A consistent finding in neurodegenerative research is the elevation of ceramide levels in the brains of patients with conditions like Alzheimer's disease (AD), Parkinson's disease, and multiple sclerosis.[4][27][28] Specifically, levels of C16, C18, C20, and C24 ceramides are significantly increased in affected brain tissues.[4][15][29] This accumulation suggests that the normally tight regulation of ceramide biosynthesis becomes dysfunctional during neurodegeneration.[4][29] Elevated C24 ceramide levels are also observed in the brain during normal aging.[11]

Cancer

As discussed previously, the role of C24 ceramide in cancer is multifaceted, acting as either a promoter or a suppressor depending on the cancer type. This highlights the importance of understanding the specific downstream effectors and metabolic context in each malignancy.

Cancer Type	Role of C24 Ceramide	Key Mechanism	Reference(s)
Gallbladder Cancer	Pro-tumorigenic	Binds PIP4K2C to activate mTOR signaling, promoting proliferation.	[5][17]
Ovarian Cancer	Anti-metastatic	The CERS2/C24:1-ceramide axis limits cancer cell motility.	[6]
Luminal B Breast Cancer	Pro-proliferative	Decreased levels of C20-C26 ceramides enhance proliferation.	[30]
Head and Neck Cancer	Altered Levels	C24 and C24:1 levels are increased, while C18 is reduced.	[31]

Metabolic Diseases

Elevated levels of VLC-Ceramides in skeletal muscle are strongly associated with insulin resistance, a hallmark of type 2 diabetes.[8][32][33] Importantly, this association appears to be independent of obesity, suggesting a direct role for these lipids in impairing insulin signaling.[8][33] Transcriptomic and proteomic analyses have linked the accumulation of muscle VLC-Ceramides with cellular stress, mitochondrial dysfunction, and altered protein synthesis, all of which are known to contribute to the pathophysiology of insulin resistance.[8]

Quantitative Data Summary

Accurate quantification is essential for understanding the role of C24 ceramide. The development of sensitive LC-MS/MS methods has enabled precise measurement in various biological samples.

Parameter	Matrix	Value/Range	Method	Reference
Linear Dynamic Range	Human Plasma	0.08 - 16 µg/mL	LC-MS/MS	[34]
Lower Limit of Quantification	Human Plasma	0.08 µg/mL	LC-MS/MS	[34]
Absolute Recovery	Human Plasma	114%	LC-MS/MS	[34]
Concentration in Brain (Median)	Human Brain	~30-50 nmol/g	ESI/MS/MS	[29]

Key Experimental Methodologies

Protocol: Quantification of C24 Ceramide in Plasma by LC-MS/MS

This protocol outlines a high-throughput method for the sensitive and accurate determination of C24 ceramide in human plasma, adapted from published methods.[34][35]

1. Sample Preparation and Extraction:

- Thaw 50 µL of human plasma on ice.
- Spike the sample with a known amount of a non-naturally occurring internal standard (e.g., C25 ceramide) for accurate quantification.[35]
- Perform protein precipitation and lipid extraction by adding a solution of ice-cold organic solvents (e.g., a mixture of chloroform and methanol).[34][35]
- Vortex thoroughly and centrifuge to pellet the precipitated protein.
- Collect the supernatant containing the lipid extract.
- Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. Chromatographic Separation:

- Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC) system.

- Use a reverse-phase column (e.g., C18) to separate the different ceramide species based on their hydrophobicity. The long acyl chain of C24 ceramide results in a longer retention time compared to shorter-chain ceramides.

3. Mass Spectrometry Detection:

- The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive-ion mode.[34]
- Use Multiple Reaction Monitoring (MRM) for detection. This involves selecting the precursor ion for C24 ceramide and its specific product ion, providing high selectivity and sensitivity.
- Quantify the amount of C24 ceramide by comparing the peak area of the analyte to that of the internal standard.[35]

[Click to download full resolution via product page](#)

```
// Nodes Sample [label="Plasma Sample\n(50 μL)", fillcolor="#F1F3F4",  
fontcolor="#202124"]; Spike [label="Spike with\nInternal  
Standard\n(e.g., C25-Cer)", fillcolor="#FBBC05", fontcolor="#202124"];  
Extract [label="Protein Precipitation\n& Lipid Extraction",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate [label="HPLC  
Separation\n(Reverse-Phase)", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; Detect [label="Tandem MS Detection\n(ESI+,  
MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify  
[label="Data Analysis &\nQuantification", fillcolor="#34A853",  
fontcolor="#FFFFFF"];  
  
// Edges Sample -> Spike; Spike -> Extract; Extract -> Separate;  
Separate -> Detect; Detect -> Quantify; }
```

Caption: A typical workflow for quantifying C24 ceramide.

Protocol: Identification of C24 Ceramide-Binding Proteins

This approach uses bifunctional ceramide analogs to identify direct protein interactors in a complex proteome, as demonstrated by Haberkant et al.[36]

1. Probe and Proteome Preparation:

- Synthesize or obtain a bifunctional C24 ceramide analog. This probe should contain:
 - A photoactivatable group (e.g., diazirine) that forms a covalent bond with nearby proteins upon UV irradiation.
 - A clickable group (e.g., an alkyne) for subsequent attachment of a reporter tag.
- Prepare a cytosolic protein fraction from the cells or tissue of interest.

2. Photocrosslinking:

- Incorporate the bifunctional ceramide analog into liposomes.
- Incubate the liposomes with the cytosolic fraction to allow for protein binding to the ceramide analog.
- Expose the mixture to UV light (e.g., 365 nm) to induce photocrosslinking, covalently linking the analog to any binding proteins.

3. Click Chemistry and Affinity Purification:

- Use a copper-catalyzed click reaction to attach a biotin-azide tag to the alkyne group on the crosslinked ceramide analog.
- Perform affinity purification using streptavidin-coated beads to isolate the biotin-tagged protein-lipid complexes.
- Wash the beads extensively to remove non-specifically bound proteins.

4. Protein Identification:

- Elute the bound proteins from the beads.
- Resolve the proteins by SDS-PAGE and visualize using silver staining or a fluorescent tag.
- Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS-based proteomics).

[Click to download full resolution via product page](#)

```
// Nodes Incubate [label="Incubate Cytosol with\nLiposomes containing\nBifunctional C24-Cer Analog", fillcolor="#F1F3F4", fontcolor="#202124"]; UV [label="UV Irradiation\n(Photocrosslinking)", fillcolor="#FBBC05", fontcolor="#202124"]; Click [label="Click
```

```
Chemistry\n(Attach Biotin Tag)", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; Purify [label="Affinity  
Purification\n(Streptavidin Beads)", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; Identify [label="Protein Elution  
&\nIdentification by MS", fillcolor="#EA4335", fontcolor="#FFFFFF"];  
Result [label="Identified C24-Ceramide\nBinding Proteins",  
fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
// Edges Incubate -> UV; UV -> Click; Click -> Purify; Purify ->  
Identify; Identify -> Result; }
```

Caption: Workflow using a bifunctional probe to find interactors.[\[36\]](#)

Conclusion and Future Directions

C24 ceramide is a pleiotropic lipid mediator whose biological functions are dictated by its unique biophysical properties and its cellular context. Its roles range from maintaining the structural integrity of the skin barrier to acting as a critical signaling node in cancer progression and insulin resistance. The opposing functions observed in different cancers, such as gallbladder and ovarian, underscore the complexity of ceramide signaling and the necessity of studying it within specific biological systems.

Future research should focus on elucidating the downstream effectors that mediate the diverse actions of C24 ceramide. The development of highly specific inhibitors for CERS2 could provide powerful tools for both research and potential therapeutic intervention in diseases characterized by VLC-Ceramide overproduction, such as certain neurodegenerative disorders and metabolic conditions. Conversely, advanced delivery systems for C24 ceramide, like the lipid nanoparticles used for wound healing, hold promise for dermatological and regenerative medicine applications. A deeper understanding of the C24 ceramide interactome and its regulation will undoubtedly open new avenues for drug development and diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid domain formation and membrane shaping by C24-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. Increased Ceramide in Brains with Alzheimer's and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C24-Ceramide Drives Gallbladder Cancer Progression Through Directly Targeting Phosphatidylinositol 5-Phosphate 4-Kinase Type-2 Gamma to Facilitate Mammalian Target of Rapamycin Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide synthase 2-C24:1-ceramide axis limits the metastatic potential of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Muscle very long-chain ceramides associate with insulin resistance independently of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 10. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Widespread tissue distribution and synthetic pathway of polyunsaturated C24:2 sphingolipids in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceramide Metabolism Balance, a Multifaceted Factor in Critical Steps of Breast Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramides may Play a Central Role in the Pathogenesis of Alzheimer's Disease: a Review of Evidence and Horizons for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]

- 17. Frontiers | The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance [frontiersin.org]
- 18. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BcR-induced apoptosis involves differential regulation of C16 and C24-ceramide formation and sphingolipid-dependent activation of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. C24 Ceramide Lipid Nanoparticles for Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scite.ai [scite.ai]
- 25. Skin Barrier and Ceramide < REVIEW PAPER < SCIENCE < 기사본문 - THE K BEAUTY SCIENCE [en.thekbs.co.kr]
- 26. researchgate.net [researchgate.net]
- 27. Sphingolipids in neurodegeneration (with focus on ceramide and S1P) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ceramide and Sphingosine-1-Phosphate in Neurodegenerative Disorders and Their Potential Involvement in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]
- 32. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Muscle very long-chain ceramides associate with insulin resistance independently of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 36. A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the biological role of C24 ceramide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2829421#what-is-the-biological-role-of-c24-ceramide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com